Ethyl hylsulfanyl)nicotinonitrile
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Overview
Description
Ethyl (hylsulfanyl)nicotinonitrile is a compound belonging to the class of nicotinonitriles, which are derivatives of nicotinic acid. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. Nicotinonitriles have gained significant attention due to their wide range of biological and therapeutic activities, including antimicrobial, cardiotonic, antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinonitrile derivatives, including ethyl (hylsulfanyl)nicotinonitrile, can be achieved through various methods. One common approach involves the condensation of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . Another method includes the reaction of 3-cyano-(2H)-pyridones with appropriate reagents to yield the desired nicotinonitrile derivatives .
Industrial Production Methods
Industrial production of nicotinonitrile derivatives typically involves multicomponent reactions that are efficient and yield high purity products. These methods often utilize readily available starting materials and mild reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl (hylsulfanyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, primary amines, and various substituted derivatives .
Scientific Research Applications
Ethyl (hylsulfanyl)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cardiotonic and anticancer activities.
Industry: Utilized in the development of materials with specific photophysical properties
Mechanism of Action
The mechanism of action of ethyl (hylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance. The compound may interact with enzymes, receptors, and other proteins to exert its biological effects .
Comparison with Similar Compounds
Ethyl (hylsulfanyl)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
Bosutinib: A leukemia drug.
Milrinone: A cardiotonic agent.
Neratinib: A breast cancer treatment.
Olprinone: Another cardiotonic agent.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of ethyl (hylsulfanyl)nicotinonitrile .
Properties
Molecular Formula |
C28H26N2O2S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
ethyl 2-[(Z)-[(naphthalen-1-ylamino)-phenylmethylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26N2O2S/c1-2-32-28(31)25-22-16-8-9-18-24(22)33-27(25)30-26(20-12-4-3-5-13-20)29-23-17-10-14-19-11-6-7-15-21(19)23/h3-7,10-15,17H,2,8-9,16,18H2,1H3,(H,29,30) |
InChI Key |
WOZZNVJRRHWVSO-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C(/C3=CC=CC=C3)\NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=C(C3=CC=CC=C3)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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